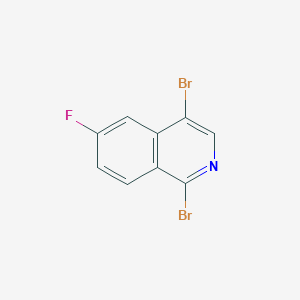
1,4-Dibromo-6-fluoroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Dibromo-6-fluoroisoquinoline” is a heterocyclic organic compound. It has a molecular formula of C9H4Br2FN and an average mass of 304.941 Da .
Synthesis Analysis
Fluorinated isoquinolines have been synthesized using various methods . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a C9H4Br2FN formula . The monoisotopic mass is 302.869446 Da .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant reaction involving compounds like "this compound" . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C9H4Br2FN and a molecular weight of 304.944.
科学的研究の応用
Fluorescent Probes for Biological Applications
A study developed a highly sensitive two-photon fluorescent probe for detecting DTT (Dithiothreitol), showcasing the application of isoquinoline derivatives in biological imaging. The probe, utilizing a naphthalimide and sulfoxide fluorophore-receptor unit, demonstrated quick response, selectivity, and low cytotoxicity, making it suitable for one- and two-photon imaging in HepG2 cells (Sun et al., 2018).
Antibacterial Activity
Isoquinoline derivatives have been explored for their antibacterial properties. Research on 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against both Gram-positive and Gram-negative bacteria, indicating the potential of isoquinoline compounds as antibacterial agents (Koga et al., 1980).
Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles, including isoquinoline derivatives, play a crucial role in pharmaceutical and agrochemical industries. A study on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlights the importance of these compounds in developing new agrochemicals and pharmaceuticals (Wu et al., 2017).
Antitumor Agents
Investigations into 2-phenylquinolin-4-ones (2-PQs) for their anticancer properties led to the identification of potent analogues with significant inhibitory activity against tumor cell lines. The study underscores the potential of fluorophenylquinolinone derivatives in cancer therapy (Chou et al., 2010).
Crystal Engineering
The study of organic fluorine in crystal engineering, especially in fluorine-substituted isoquinolines, provides insight into the role of fluorine in modifying packing features and intermolecular interactions in the crystal lattice. This research has implications for the design of materials with specific physical properties (Choudhury & Row, 2006).
Safety and Hazards
The safety data sheet for a similar compound, “1,3-Dichloro-6-fluoroisoquinoline”, indicates that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to note that the safety and hazards of “1,4-Dibromo-6-fluoroisoquinoline” could be different and specific information should be obtained from the manufacturer or supplier.
特性
IUPAC Name |
1,4-dibromo-6-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAUHZIOPEWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
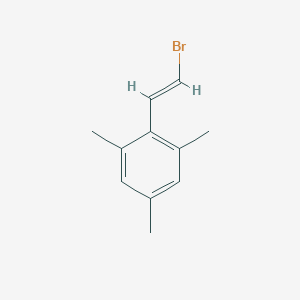
![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)
![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)
![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)
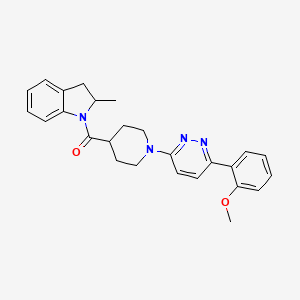
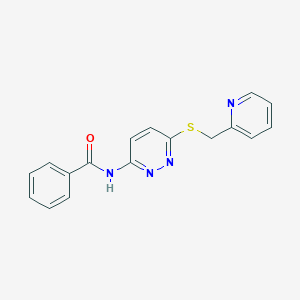
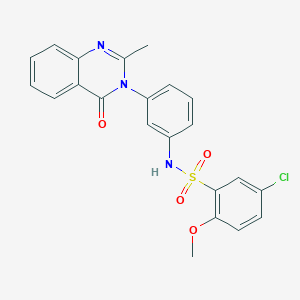
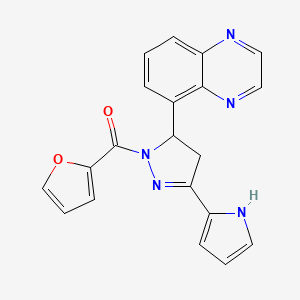

![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
